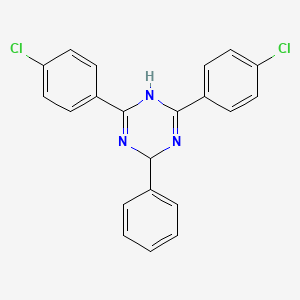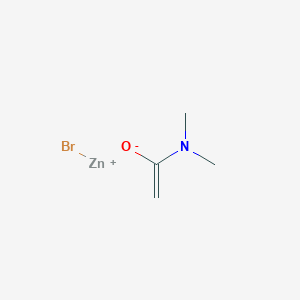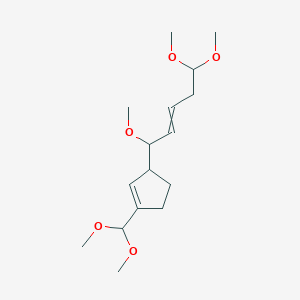![molecular formula C15H11NO4S B14515531 Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate CAS No. 62648-54-8](/img/structure/B14515531.png)
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts such as phosphorus pentasulfide (P4S10) to facilitate the formation of the thiophene ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid ethyl ester: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 2-thiophenecarboxylate: Another thiophene derivative with different substitution patterns, leading to varied chemical and biological properties.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Properties
CAS No. |
62648-54-8 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
ethyl 7-nitrobenzo[g][1]benzothiole-2-carboxylate |
InChI |
InChI=1S/C15H11NO4S/c1-2-20-15(17)13-8-10-4-3-9-7-11(16(18)19)5-6-12(9)14(10)21-13/h3-8H,2H2,1H3 |
InChI Key |
VVLLYXWBVFIBMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


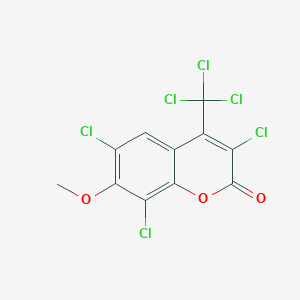
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)
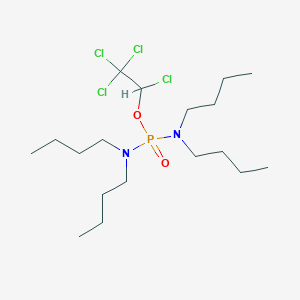
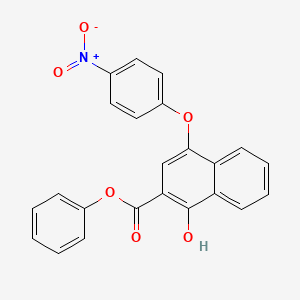
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
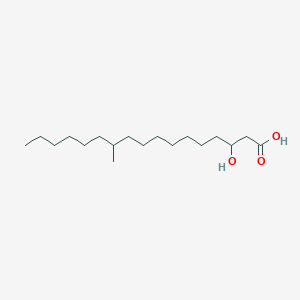
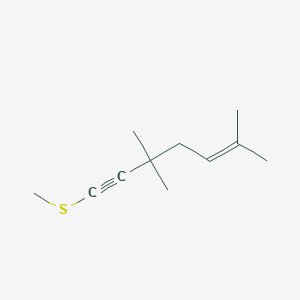
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
